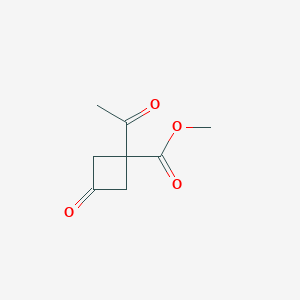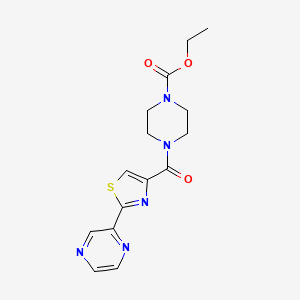
Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds, which are derivatives of pyrazole. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and agriculture. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized for their potential use in pharmaceuticals , while others like ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate serve as intermediates in pesticide synthesis .
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . These reactions can be enhanced by ultrasound irradiation, which significantly reduces reaction times and improves yields . Another example is the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, which uses hydrazinolysis and cyclization starting from 2,3-dichloropyridine, achieving a total yield of 43.1% .
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed using crystallographic data . For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by such data . Additionally, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was studied, and the resulting product's structure was confirmed by X-ray analysis .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Another interesting reaction is the ANRORC rearrangement involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, which leads to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. While the provided papers do not detail the specific properties of this compound, they do provide insights into the properties of similar compounds. For example, the solubility and stability of these compounds can be inferred from their synthesis methods, such as the solvent-free hydrazinolysis process . Additionally, the regioselectivity and yields reported in the synthesis methods suggest a level of control over the chemical properties of the synthesized compounds .
科学的研究の応用
Synthesis and Biological Activity
Several studies have focused on the synthesis of compounds with structures somewhat related to Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate, exploring their biological activities. For instance, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds exhibited moderate to good antimicrobial activity against tested microorganisms, showcasing potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlight the potential of such compounds in treating tuberculosis. One of the synthesized compounds showed promising activity against all tests, including inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating the role of these compounds in developing new antituberculosis drugs (Jeankumar et al., 2013).
Anticancer Potential
Research into the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition also demonstrates the anticancer potential of similar compounds. These studies have led to the identification of promising inhibitors with significant activity against Mycobacterium tuberculosis, as well as a lack of cytotoxicity in eukaryotic cells, suggesting their suitability for further exploration as anticancer agents (Reddy et al., 2014).
Molecular Synthesis and Structural Analysis
The unexpected reaction of Ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement and N-formylation, emphasizes the complexity and the intriguing outcomes of chemical reactions involving similar compounds. This study provides valuable insights into reaction mechanisms and structural analysis, contributing to the broader understanding of chemical synthesis (Ledenyova et al., 2018).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Thiazoles, which are part of the compound’s structure, are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , indicating some level of bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s action and efficacy.
特性
IUPAC Name |
ethyl 4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-2-23-15(22)20-7-5-19(6-8-20)14(21)12-10-24-13(18-12)11-9-16-3-4-17-11/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHVYPNLBFUNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


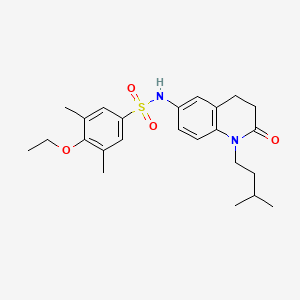
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)
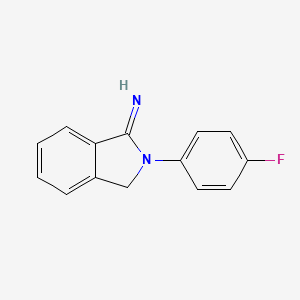
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503682.png)
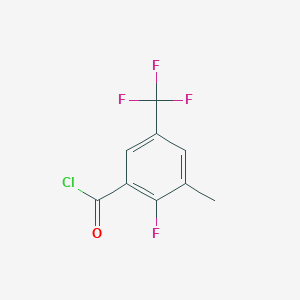

![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)

![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)
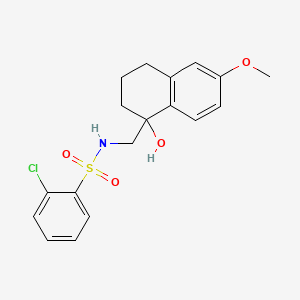
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2503691.png)
